Methyl 3-(chloromethyl)isonicotinate
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Overview
Description
Methyl 3-(chloromethyl)isonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a chloromethyl group attached to the third position of the isonicotinic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chloromethyl)isonicotinate typically involves the chloromethylation of methyl isonicotinate. One common method includes the reaction of methyl isonicotinate with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl intermediate, which then reacts with the isonicotinate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(chloromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed under mild conditions.
Major Products:
Substitution Products: Amino or thio derivatives of isonicotinates.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
Methyl 3-(chloromethyl)isonicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(chloromethyl)isonicotinate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Methyl isonicotinate: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Ethyl isonicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl nicotinate: Contains a nicotinic acid ester instead of isonicotinic acid.
Uniqueness: Methyl 3-(chloromethyl)isonicotinate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
methyl 3-(chloromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)7-2-3-10-5-6(7)4-9/h2-3,5H,4H2,1H3 |
InChI Key |
RNGBTNPDWBRNOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)CCl |
Origin of Product |
United States |
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